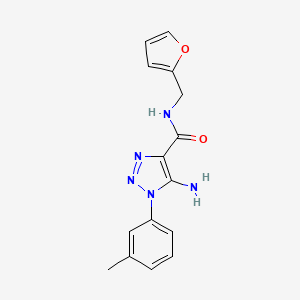![molecular formula C25H17ClN4O5 B2634491 5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-80-0](/img/no-structure.png)
5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C25H17ClN4O5 and its molecular weight is 488.88. The purity is usually 95%.
BenchChem offers high-quality 5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds containing the 1,2,4-oxadiazole ring have been synthesized and evaluated for their biological activities. For example, novel bioactive 1,2,4-oxadiazole natural product analogs have been developed and tested for antitumor activity, showing potency in in vitro assays against a panel of cell lines (Maftei et al., 2013). Similarly, new 1,2,4-oxadiazole derivatives linked to quinazolin-4-one ring structures have been synthesized and screened for analgesic and anti-inflammatory activities, demonstrating significant biological effects (Dewangan et al., 2016).
Antimicrobial and Anti-protozoal Activities
Research on 1,2,4-oxadiazole derivatives has also highlighted their antimicrobial properties. Studies have synthesized and evaluated the antimicrobial activity of quinazolinone derivatives, revealing their effectiveness against various bacterial and fungal strains (Gupta et al., 2008). Furthermore, novel dihydropyrrolo[3,4-d][1,2,3]triazoles with 1,2,4-oxadiazole and 1,2,3-triazole components have shown promising anti-protozoal and anti-cancer activities (Dürüst et al., 2012).
Synthesis and Characterization
The synthetic routes to compounds incorporating 1,2,4-oxadiazole units involve diverse methodologies, offering a range of biological activities based on structural variations. The synthesis and spectral characterization of phthalazinone derivatives, including those with 1,2,4-oxadiazolyl groups, have been detailed, providing a foundation for the development of new compounds with potential pharmacological applications (Mahmoud et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form the corresponding Schiff base. The Schiff base is then reacted with 6,8-dioxo-5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]quinazoline-5-carbaldehyde to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "6,8-dioxo-5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]quinazoline-5-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with 6,8-dioxo-5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]quinazoline-5-carbaldehyde in the presence of a suitable catalyst such as p-toluenesulfonic acid or triethylamine to form the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
894932-80-0 |
Produktname |
5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione |
Molekularformel |
C25H17ClN4O5 |
Molekulargewicht |
488.88 |
IUPAC-Name |
5-[(4-chlorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C25H17ClN4O5/c26-17-8-6-15(7-9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-4-2-1-3-5-16/h1-11H,12-14H2 |
InChI-Schlüssel |
SACLGRTVKOKESX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)CC5=NC(=NO5)C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-benzylindol-3-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2634409.png)
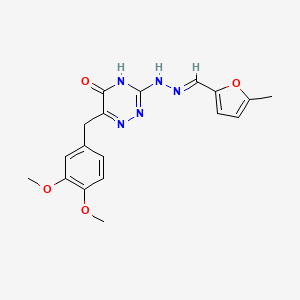

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2634412.png)
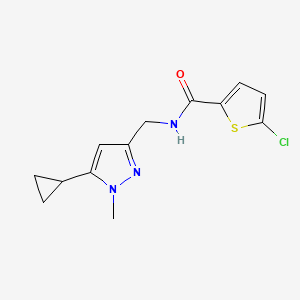

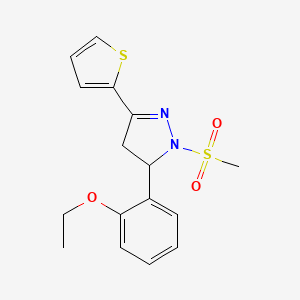

![N-(2-ethylhexyl)-2-(4-oxo-2-thioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2634421.png)

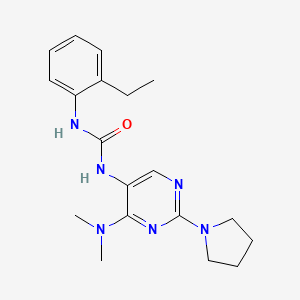
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2634427.png)
![N-[(2,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B2634428.png)
